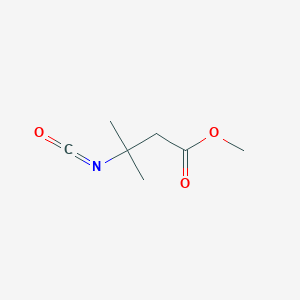
Methyl 3-isocyanato-3-methylbutanoate
Overview
Description
Methyl 3-isocyanato-3-methylbutanoate is a chemical compound with the molecular formula C7H11NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Methyl 3-isocyanato-3-methylbutanoate is 157.17 . The molecular formula is C7H11NO3 .Physical And Chemical Properties Analysis
Methyl 3-isocyanato-3-methylbutanoate has a molecular weight of 157.17 . Unfortunately, other physical and chemical properties such as boiling point and density are not available .Scientific Research Applications
Chemical Synthesis Applications
Investigations into the molecular properties and reactions of related compounds offer insights into potential applications of Methyl 3-isocyanato-3-methylbutanoate in synthetic chemistry. For example, the study on intramolecular Prins cyclizations highlights the synthesis of complex bicyclic structures, which could be relevant for designing synthetic pathways involving Methyl 3-isocyanato-3-methylbutanoate for the creation of new organic molecules with potential applications in pharmaceuticals and materials science (Elsworth & Willis, 2008).
Biological Applications
Research on biosynthesis of esters in apples points to the role of similar compounds in fruit aroma biosynthesis, suggesting that Methyl 3-isocyanato-3-methylbutanoate could be studied for its potential contributions to natural product synthesis and applications in flavor and fragrance industries (Rowan et al., 1996).
Material Science Applications
The fermentative production of isobutene, a compound related to the chemical functionalities of Methyl 3-isocyanato-3-methylbutanoate, indicates potential applications in bio-based material production. Such research could be foundational for developing bio-based polymers and chemicals, reducing reliance on petrochemicals (van Leeuwen et al., 2012).
Astrochemistry
The detection of Methyl isocyanate (a compound structurally similar to Methyl 3-isocyanato-3-methylbutanoate) in interstellar mediums and on comets suggests intriguing research applications in astrochemistry and the study of organic molecule formation in space. This could provide insights into the chemistry of the early solar system and the origins of life (Ligterink et al., 2017).
properties
IUPAC Name |
methyl 3-isocyanato-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2,8-5-9)4-6(10)11-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSSGHLDKMZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isocyanato-3-methylbutanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[[(2R,3S)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2592397.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
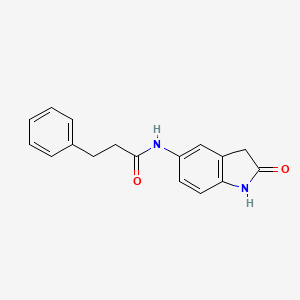
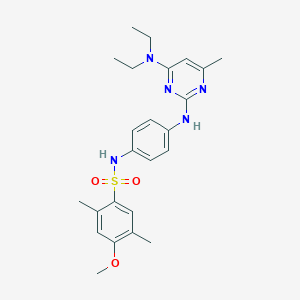
![1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2592403.png)
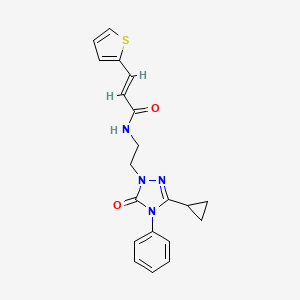
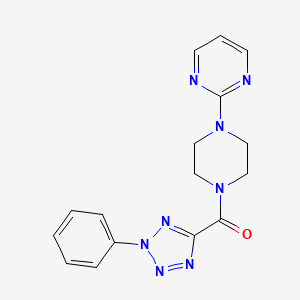


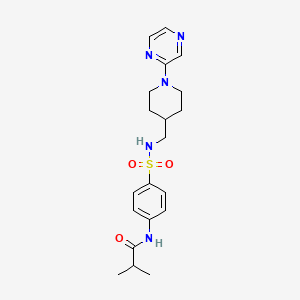

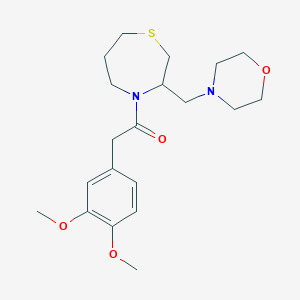
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)